molecular formula C17H12O6 B1294968 Talosalate CAS No. 66898-60-0

Talosalate

Cat. No. B1294968
CAS RN: 66898-60-0
M. Wt: 312.27 g/mol
InChI Key: SHCYQUDTKWHARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Talosalate is a compound with the molecular formula C17H12O6 . It is also known by other names such as Phthalidyl salicylate, acetate, and BA 7604-02 . The molecular weight of Talosalate is 312.27 g/mol .


Synthesis Analysis

The synthesis of Talosalate and similar compounds involves the catalytic asymmetric acetalization of carboxylic acids . The key reaction step involves the asymmetric addition of a carboxylic acid to the catalyst-bound intermediate . This addition step enantioselectively constructs a chiral acetal unit that leads to optically enriched phthalidyl esters .


Molecular Structure Analysis

Talosalate has a complex molecular structure. It contains a total of 37 bonds, including 25 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, and 12 aromatic bonds . The InChI representation of Talosalate is InChI=1S/C17H12O6/c1-10(18)21-14-9-5-4-8-13(14)16(20)23-17-12-7-3-2-6-11(12)15(19)22-17/h2-9,17H,1H3 .


Physical And Chemical Properties Analysis

Talosalate has several computed properties. It has a molecular weight of 312.27 g/mol, an XLogP3-AA of 2.8, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 6, and a rotatable bond count of 5 . The exact mass of Talosalate is 312.06338810 g/mol .

Relevant Papers

There are several relevant papers on the topic of Talosalate and similar compounds. These papers can be found on academic databases such as Semantic Scholar and Connected Papers . These resources can provide a wealth of information on the topic and can be used to further explore the subject.

Scientific Research Applications

Talc Pleurodesis in Medical and Medicolegal Context

Talc pleurodesis is extensively used in the treatment of pneumothorax and pleural effusions. Research shows talc as the most effective agent for this purpose, with evidence suggesting a direct relationship between particle size and side-effect profile. However, concerns regarding pulmonary toxicity and possible carcinogenicity remain. Notably, purified talc in the pleural space has not been implicated in malignancy development, making it a safe and accessible option despite controversies (Baiu, Yevudza, & Shrager, 2020).

Comparison of Pleurodesis Agents

A study comparing talc with other agents like erythromycin and doxycycline in pleurodesis showed that while doxycycline led to severe pleural inflammation and fibrosis, talc-treated animals exhibited milder fibrosis, suggesting its suitability as a pleurodesis agent. Erythromycin demonstrated comparable efficacy with fewer side effects (Miller et al., 2007).

Efficacy in Short-term vs. Long-term Chest Tube Drainage

Investigating the efficacy of talc pleurodesis with different durations of chest tube drainage, one study found no significant difference in pleural effusion recurrence between early (24 hours) and later (72 hours) drain removal. This suggests that a shorter pleurodesis regime using talc is both safe and effective (Goodman & Davies, 2006).

Talc Particle Size, Distribution, and Behavior

Understanding talc particle characteristics is crucial in its application in pleurodesis. Research indicates that talc particle size consistency is significant for safety profiles, and interactions with protein-based solutions result in particle aggregation, influencing the effectiveness of pleurodesis (Gilbert & Haouzi, 2019).

Safety of Talc Pleurodesis

A study focusing on the safety of talc poudrage in malignant pleural effusion found no cases of acute respiratory distress syndrome, confirming the safety of large-particle talc in pleurodesis (Janssen et al., 2007).

properties

IUPAC Name

(3-oxo-1H-2-benzofuran-1-yl) 2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O6/c1-10(18)21-14-9-5-4-8-13(14)16(20)23-17-12-7-3-2-6-11(12)15(19)22-17/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCYQUDTKWHARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2C3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20867253
Record name 3-Oxo-1,3-dihydro-2-benzofuran-1-yl 2-(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20867253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Talosalate

CAS RN

66898-60-0
Record name Talosalate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066898600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxo-1,3-dihydro-2-benzofuran-1-yl 2-(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20867253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALOSALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1356SD6O2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Talosalate
Reactant of Route 2
Reactant of Route 2
Talosalate
Reactant of Route 3
Reactant of Route 3
Talosalate
Reactant of Route 4
Reactant of Route 4
Talosalate
Reactant of Route 5
Talosalate
Reactant of Route 6
Reactant of Route 6
Talosalate

Citations

For This Compound
10
Citations
Y Liu, PK Majhi, R Song, C Mou, L Hao… - Angewandte …, 2020 - Wiley Online Library
… It's worth noting that talosalate (3 l) is a drug marketed in the racemic form. With our method, talosalate could be prepared in essentially an optically pure form (1:99 er). Replacing the …
Number of citations: 23 onlinelibrary.wiley.com
YG Chen, HB Yu, Y Tian, C Peng, MS Xie… - Organic Letters, 2023 - ACS Publications
… The prodrug molecules talosalate and talmetacin were obtained in 85% and 92% ee, respectively (Scheme 3). Although an excellent enantioselectivity (88% ee) for talmetacin was …
Number of citations: 1 pubs.acs.org
Y Liu, Q Chen, C Mou, L Pan, X Duan, X Chen… - Nature …, 2019 - nature.com
… In addition to talosalate (3), we have also demonstrated that our methods can be used to prepare optically enriched versions of several phthalidyl ester prodrugs sold on the market, …
Number of citations: 28 www.nature.com
M Zhou, T Gridneva, Z Zhang, E He, Y Liu… - Angewandte …, 2021 - Wiley Online Library
… As a representative example, the racemic phthalidyl carrier has already been applied in several marketed prodrugs including Talosalate, Talniflumate, Talmetacin, and Talampicillin (…
Number of citations: 25 onlinelibrary.wiley.com
B SLUSHER, R RAIS, LC TENORA, P MAJER… - ic.gc.ca
Prodrugs of glutamine analogs, such as prodrugs of aza-serine, and 6-diazo-5-oxo-norleucine (DON), and 5-diazo-4-oxo-L-norvaline (L-DONV) are disclosed. French Abstract L'…
Number of citations: 2 www.ic.gc.ca
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
CH Hennekens - Lancet, 1997 - patentboca.com
(57) ABSTRACT The invention involves methods for characterizing an individual's risk profile of developing a future cardiovascular disorder by obtaining a level of the marker of …
Number of citations: 0 www.patentboca.com
J Castaer, J Prous - Drugs Fut., 1986
Number of citations: 3
孟昭力, 赵彦伟, 魏东卉 - 医药工业, 1988
Number of citations: 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.